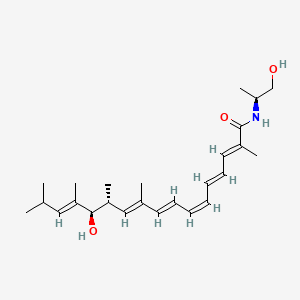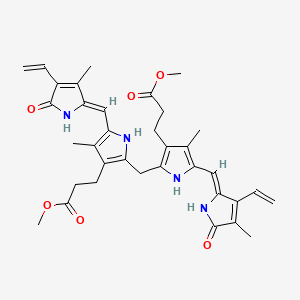
二甲基胆红素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate is a complex organic compound with a highly intricate structure. This compound features multiple pyrrole rings, which are five-membered heterocyclic structures containing nitrogen atoms. The presence of ethenyl and methyl groups, along with various functional groups, makes this compound a subject of interest in organic chemistry.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with pyrrole rings are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of pyrrole compounds are explored for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Dimethyl bilirubin, also known as Bilirubin dimethyl diester, primarily targets nuclear receptors and drives gene transcription . It is a metabolic product of heme, and an increase in its level may be toxic to the body .
Mode of Action
It is believed that it involves both nuclear factor erythroid-derived 2-related factor (nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . Eighty percent of the daily bilirubin production is derived from hemoglobin . The remaining 20 percent is contributed by other hemoproteins and a rapidly turning-over small pool of free heme . Enhanced bilirubin formation is found in all conditions associated with increased red cell turnover such as intramedullary or intravascular hemolysis .
Pharmacokinetics
It is known that bilirubin is transported from the spleen to the liver and excreted into bile . Hyperbilirubinemia results from the increase of bilirubin concentrations in plasma .
Result of Action
The molecular and cellular effects of dimethyl bilirubin’s action are complex. At the cellular level, bilirubin exerts its toxic effect by disturbing the normal functioning of neuronal cells . Bilirubin’s presence can cause certain inflammatory responses, resulting in the activation of proinflammatory cytokines . Additionally, research has demonstrated that bilirubin can negatively affect auditory abilities .
Action Environment
The action, efficacy, and stability of dimethyl bilirubin can be influenced by various environmental factors. For instance, the presence of other substances that share its metabolic pathway can affect its detoxification and elimination . Furthermore, the physiological environment, such as pH and temperature, can also impact the solubility and stability of bilirubin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of pyrrole rings and the introduction of various substituents. Common synthetic routes may include:
Formation of Pyrrole Rings: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Ethenyl and Methyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or reduce double bonds to single bonds.
Substitution: Various substitution reactions can occur, particularly at the pyrrole rings, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
相似化合物的比较
Similar Compounds
Pyrrole: A simpler compound with a single pyrrole ring.
Porphyrin: A more complex compound with four pyrrole rings interconnected by methine bridges.
Indole: A compound with a fused pyrrole and benzene ring.
Uniqueness
The uniqueness of Bilirubin dimethyl ester lies in its highly intricate structure, which combines multiple pyrrole rings with various functional groups
属性
IUPAC Name |
methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-16,36-37H,1-2,11-14,17H2,3-8H3,(H,38,43)(H,39,42)/b28-15-,29-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZUXDQSJUVVTL-FLZZTMJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)C=C4C(=C(C(=O)N4)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/C=C\4/C(=C(C(=O)N4)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19792-68-8 |
Source


|
| Record name | Bilirubin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019792688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What makes the properties of the synthesized C-(10)-gem-dimethyl bilirubin analogs "unusual"?
A1: Unfortunately, the abstracts do not elaborate on what constitutes these unusual properties. We would need to examine the full research paper [, ] to understand the specific differences between these analogs and naturally occurring bilirubin in terms of their chemical behavior or biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


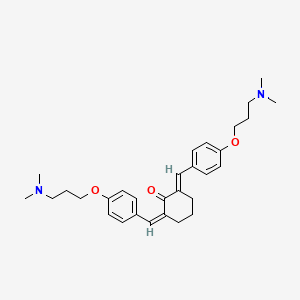
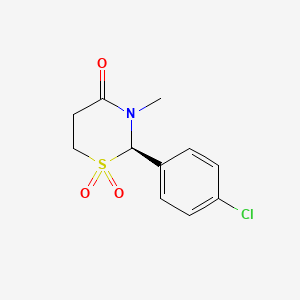


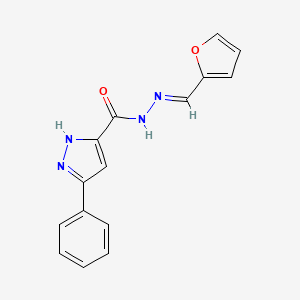
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)

![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)
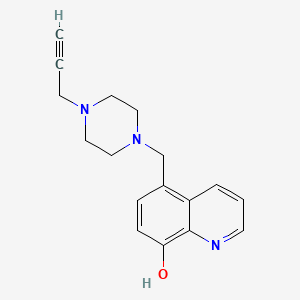
![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)

